Cas no 1189696-09-0 (4-4-(Diphenylmethoxy-d5)-1-piperidinyl-1-4-(2-hydroxy-1,1-dimethyl)ethylphenylbutyne)

4-4-(Diphenylmethoxy-d5)-1-piperidinyl-1-4-(2-hydroxy-1,1-dimethyl)ethylphenylbutyne Chemical and Physical Properties
Names and Identifiers
-
- 4-[4-(Diphenylmethoxy-d5)-1-piperidinyl]-1-[4-[(2-hydroxy-1,1-dimethyl)ethyl]phenyl]butyne
- 1189696-09-0
- 2-methyl-2-[4-[4-[4-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethoxy]piperidin-1-yl]but-1-ynyl]phenyl]propan-1-ol
- 4-4-(Diphenylmethoxy-d5)-1-piperidinyl-1-4-(2-hydroxy-1,1-dimethyl)ethylphenylbutyne
-
- Inchi: InChI=1S/C32H37NO2/c1-32(2,25-34)29-18-16-26(17-19-29)11-9-10-22-33-23-20-30(21-24-33)35-31(27-12-5-3-6-13-27)28-14-7-4-8-15-28/h3-8,12-19,30-31,34H,10,20-25H2,1-2H3/i3D,5D,6D,12D,13D
- InChI Key: ZJJBZCFQCBNUEJ-YDFCRWJESA-N
- SMILES: [2H]c1c(c(c(c(c1[2H])[2H])C(c2ccccc2)OC3CCN(CC3)CCC#Cc4ccc(cc4)C(C)(C)CO)[2H])[2H]
Computed Properties
- Exact Mass: 472.313813153g/mol
- Monoisotopic Mass: 472.313813153g/mol
- Isotope Atom Count: 5
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 35
- Rotatable Bond Count: 9
- Complexity: 644
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 32.7Ų
- XLogP3: 6.7
Experimental Properties
- Density: 1.1±0.1 g/cm3
- Melting Point: NA
- Boiling Point: 600.6±55.0 °C at 760 mmHg
- Flash Point: 317.1±31.5 °C
- Solubility: Chloroform, Dichloromethane, Ethyl Acetate, Methanol
- Vapor Pressure: 0.0±1.8 mmHg at 25°C
4-4-(Diphenylmethoxy-d5)-1-piperidinyl-1-4-(2-hydroxy-1,1-dimethyl)ethylphenylbutyne Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-4-(Diphenylmethoxy-d5)-1-piperidinyl-1-4-(2-hydroxy-1,1-dimethyl)ethylphenylbutyne Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | D491787-2.5mg |
4-[4-(Diphenylmethoxy-d5)-1-piperidinyl]-1-[4-[(2-hydroxy-1,1-dimethyl)ethyl]phenyl]butyne |
1189696-09-0 | 2.5mg |
$ 201.00 | 2023-09-07 | ||
TRC | D491787-25mg |
4-[4-(Diphenylmethoxy-d5)-1-piperidinyl]-1-[4-[(2-hydroxy-1,1-dimethyl)ethyl]phenyl]butyne |
1189696-09-0 | 25mg |
$ 1608.00 | 2023-09-07 |
4-4-(Diphenylmethoxy-d5)-1-piperidinyl-1-4-(2-hydroxy-1,1-dimethyl)ethylphenylbutyne Related Literature
-
Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254
-
M. Cargnello,C. Chen,M. D'Arienzo,R. J. Gorte RSC Adv., 2015,5, 41920-41922
-
Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789
-
Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286
Additional information on 4-4-(Diphenylmethoxy-d5)-1-piperidinyl-1-4-(2-hydroxy-1,1-dimethyl)ethylphenylbutyne
Chemical Profile of 4-4-(Diphenylmethoxy-d5)-1-piperidinyl-1-4-(2-hydroxy-1,1-dimethyl)ethylphenylbutyne (CAS No. 1189696-09-0)
The compound 4-4-(Diphenylmethoxy-d5)-1-piperidinyl-1-4-(2-hydroxy-1,1-dimethyl)ethylphenylbutyne, identified by its CAS number 1189696-09-0, represents a sophisticated molecular entity with significant potential in the realm of pharmaceutical and biochemical research. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a butyne core substituted with piperidine and phenyl rings, each functionalized in unique ways. The presence of deuterium-labeled diphenylmethoxy groups (D5 substitution) further underscores its utility as a research-grade chemical, particularly in metabolic studies and analytical chemistry.
Structurally, the molecule exhibits a bifurcated nature, with one arm featuring a piperidine ring linked to a phenylbutyne moiety, while the other arm consists of a phenyl group attached to a 2-hydroxy-1,1-dimethyl ethyl chain. This dual functionality makes it an intriguing candidate for investigating interactions within biological systems. The piperidinyl moiety is particularly noteworthy, as piperidine derivatives are widely recognized for their role in drug design due to their ability to modulate receptor binding and pharmacokinetic profiles. In contrast, the 2-hydroxy-1,1-dimethyl ethyl group introduces both hydrophilic and lipophilic characteristics, enhancing solubility and bioavailability considerations.
In recent years, the pharmaceutical industry has witnessed a surge in the development of targeted therapies based on small-molecule inhibitors. Compounds like 4-4-(Diphenylmethoxy-d5)-1-piperidinyl-1-4-(2-hydroxy-1,1-dimethyl)ethylphenylbutyne are being explored for their potential in modulating enzyme activity and signaling pathways associated with various diseases. The deuterium labeling (D5) at the diphenylmethoxy position is particularly valuable for tracing metabolic pathways and studying drug metabolism in vivo. Such isotopic labeling techniques provide researchers with high-resolution insights into how a molecule is processed within an organism, which is crucial for optimizing drug efficacy and safety.
One of the most compelling aspects of this compound is its potential application in oncology research. Piperidine-based scaffolds have been successfully incorporated into numerous kinase inhibitors, which are pivotal in cancer therapy. The butyne core suggests possible interactions with aromatic hydrocarbon receptors or other enzymes involved in cell proliferation and differentiation. Additionally, the hydroxymethyl group could serve as a site for post-translational modifications or serve as an anchor for protein-protein interactions. These features collectively make it an attractive scaffold for designing novel therapeutic agents.
Advances in computational chemistry have enabled more precise predictions of molecular behavior, further enhancing the utility of compounds like 4-4-(Diphenylmethoxy-d5)-1-piperidinyl-1-4-(2-hydroxy-1,1-dimethyl)ethylphenylbutyne. Molecular docking studies have shown that this molecule can interact with various biological targets with high specificity. For instance, simulations suggest potential binding to Janus kinases (JAKs), which are implicated in inflammatory responses and autoimmune diseases. The ability to predict such interactions preclinically significantly accelerates the drug discovery process by allowing researchers to prioritize promising candidates early on.
The synthesis of this compound involves multiple steps that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and stereoselective hydrogenations, are employed to construct the complex framework efficiently. The introduction of deuterium at specific positions is achieved through isotopic exchange reactions or direct incorporation during synthesis. These techniques not only enhance analytical purity but also provide insights into metabolic stability and degradation pathways.
In conclusion,4-4-(Diphenylmethoxy-d5)-1-piperidinyl-1-4-(2-hydroxy-1,1-dimethyl)ethylphenylbutyne (CAS No. 1189696-09-0) represents a multifaceted chemical entity with broad applications in pharmaceutical research. Its unique structural features make it an excellent candidate for developing novel therapeutics targeting various diseases. The incorporation of deuterium labeling enhances its utility as a tool for metabolic studies and provides valuable data for optimizing drug candidates. As research continues to uncover new biological targets and mechanisms, compounds like this are poised to play a critical role in advancing medical science.
1189696-09-0 (4-4-(Diphenylmethoxy-d5)-1-piperidinyl-1-4-(2-hydroxy-1,1-dimethyl)ethylphenylbutyne) Related Products
- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)
- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)
- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)
- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)
- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)
- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)
- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)
- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)
- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)
- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)




